molecular formula C7H4Cl2O2 B195198 2,4-Dichlorobenzoic acid CAS No. 50-84-0

2,4-Dichlorobenzoic acid

Cat. No. B195198
M. Wt: 191.01 g/mol
InChI Key: ATCRIUVQKHMXSH-UHFFFAOYSA-N
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Patent
US08193351B2

Procedure details

Sodium iodate (4.4 g) and iodine (11.1 g) were added to 90% sulfuric acid (330 mL), and stirred at room temperature for 8 hours. 2,4-Dichlorobenzoic acid (21 g) commercially available was added and stirred at the same temperature for 24 hours. The reaction solution was poured into ice water (3 L), and the precipitated solid material was collected by filtration. Further, the solid material was washed with water, and dried under reduced pressure. 2,4-Dichloro-5-iodobenzoic acid (16.8 g) was obtained by recrystallization (acetic acid-water). The resulting 2,4-dichloro-5-iodobenzoic acid (2 g) was dissolved in a mixture of dichloromethane (20 mL) and methanol (20 mL). Trimethylsilyldiazomethane (hexane solution, 2 M) was added dropwise until the solution became yellow. A small amount of acetic acid was added, and then the resulting mixture was concentrated under reduced pressure. The resulting residue was recrystallized using hexane to give the title compound 2,4-dichloro-5-iodobenzoic acid methyl ester as white solid (2 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I([O-])(=O)=O.[Na+].[I:6]I.[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]>S(=O)(=O)(O)O>[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[C:15]([I:6])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
I(=O)(=O)[O-].[Na+]
Name
Quantity
11.1 g
Type
reactant
Smiles
II
Name
Quantity
330 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at the same temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid material was collected by filtration
WASH
Type
WASH
Details
Further, the solid material was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: CALCULATEDPERCENTYIELD 121.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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